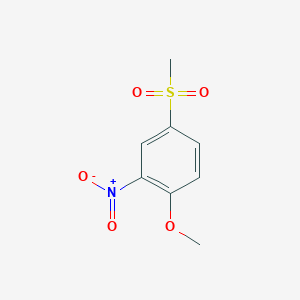

4-Methanesulfonyl-1-methoxy-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methanesulfonyl-1-methoxy-2-nitrobenzene, also known as 1-Methanesulfonyl-4-methoxy-2-nitrobenzene, is an organic compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 . It is commonly used in pharmaceutical testing.

Molecular Structure Analysis

The InChI code for 4-Methanesulfonyl-1-methoxy-2-nitrobenzene is1S/C8H9NO5S/c1-14-6-3-4-8 (15 (2,12)13)7 (5-6)9 (10)11/h3-5H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with a methoxy group, a nitro group, and a methanesulfonyl group. Physical And Chemical Properties Analysis

4-Methanesulfonyl-1-methoxy-2-nitrobenzene has a molecular weight of 231.23 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique

1. Structural Insights and Spectroscopic Analysis

The 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene demonstrates interesting structural properties. In this complex, a proton transfer occurs from the C–H acid to the base, forming an ion pair. This ionic structure features notable hydrogen bonding interactions between N–H protons of the protonated base molecule and sulfonyl oxygens. The structure identified in solid form is well-reflected in its FT-IR spectrum, indicating stable and significant molecular interactions (Binkowska et al., 2001).

2. Reactivity and Formation of σ-Adducts

The carbanion from bis(phenylsulfonyl)methane exhibits intriguing reactivity, particularly in its interactions with 4-nitrobenzofurazan derivatives. It forms a σ-adduct with 4,6-dinitrobenzofuroxan, which undergoes base-catalysed elimination to yield an alkene derivative. The intrinsic rate constants for these reactions in methanol are noteworthy, indicating a complex and dynamic chemical behavior (Asghar et al., 2008).

3. Hydrolysis and Medium Acidity Correlation

A series of 1-substituted 2- and 4-nitrobenzenes, and 4-substituted 1-methoxy-2-nitrobenzenes, have been studied for their alkaline hydrolysis rates in aqueous dimethyl sulphoxide. The hydrolysis rates correlate with an acidity function of the medium, providing insights into the reaction mechanisms and substrate reactivity. This research highlights the nuanced relationship between hydrolysis rates, medium acidity, and molecular structure (Bowden & Cook, 1971).

Propriétés

IUPAC Name |

1-methoxy-4-methylsulfonyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQPEWSDPMSLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-1-methoxy-2-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2449877.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid](/img/structure/B2449879.png)

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449881.png)

![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2449883.png)

![methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B2449889.png)

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)

![N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2449894.png)

![2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449896.png)

![3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449897.png)